1H-1,3,4-Triazole-2-thiol, 5-((6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-1-(4-methoxyphenyl)-
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Description
1H-1,3,4-Triazole-2-thiol, 5-((6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-1-(4-methoxyphenyl)- is a useful research compound. Its molecular formula is C24H18N6OS and its molecular weight is 438.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-1,3,4-Triazole-2-thiol, 5-((6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-1-(4-methoxyphenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-1,3,4-Triazole-2-thiol, 5-((6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-1-(4-methoxyphenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1H-1,3,4-Triazole-2-thiol, 5-((6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-1-(4-methoxyphenyl)- is a complex organic compound notable for its diverse biological activities. This compound integrates a triazole ring with a thiol group and features an indoloquinoxaline moiety alongside a methoxyphenyl substituent. Its structural characteristics suggest potential interactions with various biological targets, making it a subject of interest in medicinal chemistry.
- Molecular Formula : C24H18N6OS
- Molecular Weight : 438.50 g/mol
- CAS Number : 116989-69-6
- IUPAC Name : 3-(indolo[3,2-b]quinoxalin-6-ylmethyl)-4-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
Antiviral Activity
The compound has shown potential in inhibiting viral replication. Studies suggest that it may interfere with viral enzymes or receptors critical for the viral life cycle.
Analgesic Properties
Preliminary investigations indicate analgesic effects, possibly through modulation of pain pathways or inhibition of inflammatory mediators.
Antimicrobial Effects
The triazole-thiol framework is associated with antimicrobial properties. Compounds in this class often exhibit activity against various bacterial and fungal strains.
Anticancer Potential
The indoloquinoxaline component is known for its anticancer properties. Research has demonstrated that derivatives can induce apoptosis in cancer cells and inhibit tumor growth through multiple mechanisms .
The mechanism of action for 1H-1,3,4-Triazole-2-thiol involves its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in critical biological processes.
- Receptor Modulation : It can bind to receptors affecting signal transduction pathways.
These interactions can lead to altered cellular responses and therapeutic effects .
Comparative Analysis with Similar Compounds
The unique structure of 1H-1,3,4-Triazole-2-thiol enhances its biological activity compared to other triazole derivatives. Below is a comparison table highlighting similar compounds:
Compound Name | Structural Features | Unique Properties |
---|---|---|
1H-1,2,4-Triazole | Contains a triazole ring | Known for corrosion inhibition |
5-Methylthio-1H-triazole | Thioether functionality | Exhibits antimicrobial activity |
Indoloquinoxaline derivatives | Indoloquinoxaline core | Potential anticancer properties |
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Antiviral Study : A study demonstrated that derivatives of the triazole-thiol class inhibited replication of specific viruses in vitro, suggesting potential therapeutic applications in viral infections.
- Analgesic Research : Experimental models showed that the compound reduced pain responses comparable to standard analgesics, indicating its potential use in pain management therapies.
- Anticancer Investigation : Research involving cancer cell lines indicated that the compound induced apoptosis and inhibited proliferation, marking it as a candidate for further development in cancer therapeutics .
Properties
CAS No. |
116989-69-6 |
---|---|
Molecular Formula |
C24H18N6OS |
Molecular Weight |
438.5 g/mol |
IUPAC Name |
3-(indolo[3,2-b]quinoxalin-6-ylmethyl)-4-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C24H18N6OS/c1-31-16-12-10-15(11-13-16)30-21(27-28-24(30)32)14-29-20-9-5-2-6-17(20)22-23(29)26-19-8-4-3-7-18(19)25-22/h2-13H,14H2,1H3,(H,28,32) |
InChI Key |
NQIXXVLKGYDXER-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NNC2=S)CN3C4=CC=CC=C4C5=NC6=CC=CC=C6N=C53 |
Origin of Product |
United States |
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